Fumaric acid (disodium)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumaric acid (disodium) can be synthesized through the neutralization of fumaric acid with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where fumaric acid is dissolved and then reacted with sodium hydroxide to form disodium fumarate:
C4H4O4+2NaOH→Na2C4H2O4+2H2O
Industrial Production Methods: Industrial production of fumaric acid often involves the catalytic isomerization of maleic acid, which is derived from maleic anhydride. The maleic acid is then neutralized with sodium hydroxide to produce disodium fumarate . Another method involves the biotechnological production of fumaric acid using fungi such as Rhizopus arrhizus, followed by neutralization with sodium hydroxide .
Types of Reactions:
Isomerization: Fumaric acid can undergo isomerization to form maleic acid under catalytic conditions.
Hydration: Fumaric acid can be hydrated to form malic acid in the presence of an acid catalyst.
Common Reagents and Conditions:
Catalysts: Hydrochloric acid is commonly used as a catalyst for the hydration of fumaric acid.
Conditions: The reactions are typically carried out at elevated temperatures and pressures to facilitate the conversion.
Major Products:
Malic Acid: Formed from the hydration of fumaric acid.
Maleic Acid: Formed from the isomerization of fumaric acid.
Scientific Research Applications
Fumaric acid (disodium) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Acts as a terminal electron acceptor in the cultivation of anaerobic microorganisms.
Medicine: Fumaric acid esters are used in the treatment of conditions such as multiple sclerosis and psoriasis.
Mechanism of Action
The mechanism of action of fumaric acid (disodium) involves its role in the citric acid cycle, where it is formed by the oxidation of succinate by the enzyme succinate dehydrogenase. Fumarate is then converted by the enzyme fumarase to malate . In medical applications, fumaric acid esters exert their effects by modulating the cellular redox system and inducing an anti-inflammatory response .
Comparison with Similar Compounds
Maleic Acid: The cis isomer of butenedioic acid, which can be isomerized to form fumaric acid.
Succinic Acid: A related dicarboxylic acid that is also an intermediate in the citric acid cycle.
Dimethyl Fumarate: An ester of fumaric acid used in the treatment of multiple sclerosis.
Uniqueness: Fumaric acid (disodium) is unique in its dual role as both a food additive and a biochemical reagent. Its ability to act as a terminal electron acceptor in anaerobic conditions and its applications in medical treatments highlight its versatility and importance in various fields .
Properties
IUPAC Name |
disodium;(E)-but-2-enedioate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1+;; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJMDZAOKORVFC-SEPHDYHBSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Na2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.